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Compound of Interest

Compound Name:
1-(Phenylsulfonyl)-2-indoleboronic

acid

Cat. No.: B1351035 Get Quote

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

multitude of natural products and synthetic drugs with diverse biological activities.[1][2][3] The

ability to precisely functionalize this privileged structure is paramount in the development of

novel therapeutics. 1-(Phenylsulfonyl)-2-indoleboronic acid has emerged as a key building

block for this purpose. Its strategic design incorporates two critical features: a robust

phenylsulfonyl protecting group on the indole nitrogen and a versatile boronic acid moiety at

the C-2 position.

This combination makes it an exceptionally valuable reagent in palladium-catalyzed cross-

coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of

complex carbon-carbon bonds.[3][4] This guide, intended for researchers and drug

development professionals, provides a comprehensive overview of the molecule's properties, a

detailed examination of its synthesis with mechanistic insights, and a discussion of its

application in constructing molecular libraries for targeted therapies.

Physicochemical and Structural Properties
The precise characterization of a reagent is the foundation of reproducible and successful

synthetic chemistry. 1-(Phenylsulfonyl)-2-indoleboronic acid is a stable, solid compound

under standard laboratory conditions. Its key quantitative properties are summarized below.
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Property Value Source(s)

Molecular Weight 301.13 g/mol [5]

Molecular Formula C₁₄H₁₂BNO₄S [5]

CAS Number 342404-46-0 [5][6]

Physical Form Solid [5]

Melting Point 125-130 °C [5][6][7]

Density 1.34 g/cm³ [6]

SMILES String
OB(O)c1cc2ccccc2n1S(=O)

(=O)c3ccccc3
[5]

InChI Key
HXWLCYMHOULBJZ-

UHFFFAOYSA-N
[5][6]

Synthesis Protocol: A Mechanistic Approach
The synthesis of 1-(Phenylsulfonyl)-2-indoleboronic acid requires a multi-step approach that

leverages foundational principles of organic chemistry. The described protocol is a

representative and robust method, emphasizing the rationale behind each transformation to

ensure experimental success and self-validation. The overall workflow involves the protection

of the indole nitrogen followed by directed borylation.

Diagram: Synthesis Workflow
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Step 1: N-Protection

Step 2: Directed Borylation

Indole

1-(Phenylsulfonyl)indole

Benzenesulfonyl Chloride,
Base (e.g., NaH)

2-Bromo-1-(phenylsulfonyl)indole

NBS or Br₂

1-(Phenylsulfonyl)-2-indoleboronic acid

1. n-BuLi, -78°C
2. Triisopropyl borate

3. Acidic Workup

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target molecule.

Step 1: N-Sulfonylation of Indole
Expertise & Causality: The indole N-H proton is acidic and nucleophilic, making it susceptible to

unwanted side reactions in subsequent steps. Protection with a phenylsulfonyl group is a

critical first step. This group is exceptionally stable to a wide range of reaction conditions,

including the strongly basic and nucleophilic reagents used in borylation. Furthermore, it acts

as an electron-withdrawing group, which can influence the regioselectivity of subsequent

functionalization.
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Methodology:

To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an

inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2

eq) portion-wise.

Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, indicating

the formation of the sodium salt of indole.

Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride

(NH₄Cl) solution.

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to

yield crude 1-(Phenylsulfonyl)indole. Purification can be achieved via column

chromatography on silica gel.

Step 2: Halogen-Lithium Exchange and Borylation
Expertise & Causality: Direct C-H borylation at the C-2 position of 1-(phenylsulfonyl)indole can

be challenging. A more reliable and widely used strategy is the halogen-lithium exchange

followed by electrophilic trapping with a borate ester.[2][8][9] This method provides excellent

regiocontrol. First, the C-2 position is selectively brominated. Then, at cryogenic temperatures

(-78 °C), an organolithium reagent (n-butyllithium) rapidly exchanges the bromine for lithium,

creating a highly nucleophilic C-2 carbanion. This intermediate is immediately trapped by the

electrophilic boron atom of triisopropyl borate. The subsequent acidic workup hydrolyzes the

borate ester to the desired boronic acid.

Methodology:
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First, brominate the 1-(phenylsulfonyl)indole intermediate at the 2-position using a suitable

brominating agent like N-Bromosuccinimide (NBS).

Dissolve the resulting 2-Bromo-1-(phenylsulfonyl)indole (1.0 eq) and triisopropyl borate (3.0

eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v) in a flame-dried flask under an inert

atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the

temperature at -78 °C. A color change is typically observed.

Stir the reaction mixture at -78 °C for 2-3 hours.

Allow the reaction to warm slowly to room temperature and quench by adding 1N HCl.

Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Trustworthiness (Self-Validation): The crude product should be purified, for example, by

recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[10] The purity

and identity of the final product, 1-(Phenylsulfonyl)-2-indoleboronic acid, must be confirmed

by analytical techniques such as melting point determination (compare to literature value of

125-130 °C), NMR spectroscopy (¹H, ¹³C, ¹¹B), and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 1-(Phenylsulfonyl)-2-indoleboronic acid in drug discovery is as a

coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed reaction forms a

C-C bond between the indole C-2 position and an aryl or heteroaryl halide/triflate, enabling the

rapid synthesis of large, diverse libraries of drug-like molecules.[1] This is particularly relevant

in the development of kinase inhibitors and other targeted cancer therapies.[4][11]
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Diagram: Generalized Suzuki-Miyaura Coupling

1-(Phenylsulfonyl)
-2-indoleboronic acid

2-Aryl-1-(phenylsulfonyl)indole

Aryl/Heteroaryl-X
(X = Br, I, OTf)

Pd Catalyst (e.g., Pd(PPh₃)₄)
+ Base (e.g., K₂CO₃)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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